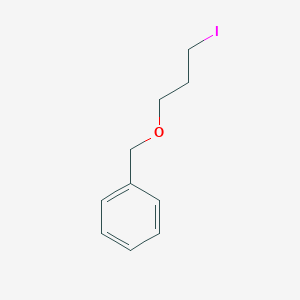

1-Benciloxi-3-yodopropano

Descripción general

Descripción

1-Benzyloxy-3-iodopropane is a chemical compound with the molecular formula C10H13IO and a molecular weight of 276.11 . It is also known by the synonym 3-iodopropoxymethylbenzene .

Synthesis Analysis

The synthesis of 1-Benzyloxy-3-iodopropane can be achieved from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis

The molecular structure of 1-Benzyloxy-3-iodopropane consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to a three-carbon chain with an iodine atom attached to the third carbon .Chemical Reactions Analysis

1-Benzyloxy-3-iodopropane can participate in various chemical reactions. For instance, it has been used in Ullmann coupling reactions for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

“1-Benciloxi-3-yodopropano” se ha utilizado en la síntesis de compuestos híbridos que exhiben actividades antimicrobianas . Estos compuestos se evaluaron contra diferentes cepas patógenas bacterianas y antifúngicas . Se encontró que uno de los compuestos era potente contra las cepas de Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans y Candida parapsilosis .

Diseño de Medicamentos

El compuesto se ha utilizado en el diseño de nuevos compuestos biológicamente activos . Específicamente, se ha utilizado en la síntesis de compuestos híbridos de quinolina-1,2,3-triazol . Se ha informado que estos compuestos poseen una variedad diversa de actividades farmacológicas que incluyen agentes anticancerígenos, antimaláricos, antibacterianos, antiprotozoarios, antiproliferativos, antitumorales, antiinflamatorios, antifúngicos, antioxidantes, de unión al ADN y anti-VIH .

Aplicaciones Industriales

“this compound” es un compuesto orgánico halogenado que contiene un grupo éter de bencilo y un átomo de yodo unido a una cadena de propano. Esta estructura ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas e industriales.

Pruebas Farmacéuticas

Este compuesto también se utiliza para pruebas farmacéuticas . Los estándares de referencia de alta calidad de “this compound” se utilizan para obtener resultados precisos en las pruebas farmacéuticas .

Safety and Hazards

While specific safety and hazard information for 1-Benzyloxy-3-iodopropane is not available, it is generally advised to handle such chemicals with adequate ventilation and good industrial hygiene and safety practice . It is also recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .

Mecanismo De Acción

Target of Action

1-Benzyloxy-3-iodopropane is a chemical compound with the molecular formula C10H13IO

Mode of Action

It’s known to be used inSuzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 1-Benzyloxy-3-iodopropane may interact with its targets by participating in bond formation processes.

Biochemical Pathways

Its involvement in suzuki–miyaura coupling suggests it may play a role in pathways involving carbon–carbon bond formation .

Result of Action

As a reagent in Suzuki–Miyaura coupling, it likely contributes to the formation of new carbon–carbon bonds .

Propiedades

IUPAC Name |

3-iodopropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWINYLTVDEBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440467 | |

| Record name | 1-Benzyloxy-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5375-00-8 | |

| Record name | [(3-Iodopropoxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5375-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyloxy-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)